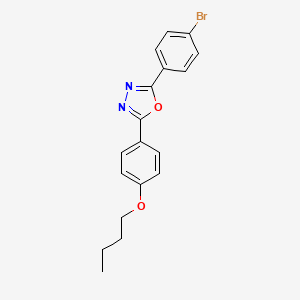![molecular formula C23H31N3O2 B4543783 N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide)](/img/structure/B4543783.png)
N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide)
Vue d'ensemble
Description
N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide), commonly known as MDPB, is a synthetic compound that has gained attention in scientific research due to its potential as a selective and potent ligand for opioid receptors. MDPB belongs to the benzamide class of compounds and has a molecular formula of C24H30N4O2.
Mécanisme D'action
MDPB acts as an agonist for the μ opioid receptor, meaning it activates the receptor and produces an analgesic effect. The activation of the μ opioid receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This ultimately leads to a reduction in pain perception.
Biochemical and Physiological Effects
MDPB has been shown to have potent analgesic effects in animal models, with a higher potency and longer duration of action compared to morphine. MDPB has also been shown to produce less tolerance and dependence compared to morphine, making it a potential alternative for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
MDPB has several advantages for use in lab experiments, including its high potency and selectivity for the μ opioid receptor. However, MDPB is a synthetic compound and may have limitations in terms of its bioavailability and metabolism in vivo.
Orientations Futures
There are several potential future directions for research on MDPB, including:
1. Further characterization of its pharmacological properties, including its effects on other opioid receptors and its potential for producing side effects.
2. Investigation of its potential as a therapeutic agent for pain management, particularly in cases where other opioids may be contraindicated.
3. Exploration of its potential for treating addiction and withdrawal symptoms, as well as its potential for producing addiction and dependence.
4. Development of more efficient and cost-effective synthesis methods for MDPB.
5. Investigation of the potential use of MDPB in combination with other compounds for enhanced therapeutic effects.
Applications De Recherche Scientifique
MDPB has been studied for its potential as a selective and potent ligand for opioid receptors, specifically the mu (μ) opioid receptor. Opioid receptors are a class of G protein-coupled receptors that are involved in the modulation of pain, reward, and addiction pathways in the central nervous system. MDPB has been shown to have higher affinity and selectivity for the μ opioid receptor compared to other opioid receptors.
Propriétés
IUPAC Name |
3-methyl-N-[3-[methyl-[3-[(3-methylbenzoyl)amino]propyl]amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-8-4-10-20(16-18)22(27)24-12-6-14-26(3)15-7-13-25-23(28)21-11-5-9-19(2)17-21/h4-5,8-11,16-17H,6-7,12-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPXPGOYDOXJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN(C)CCCNC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(methylimino)di-3,1-propanediyl]bis(3-methylbenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4543708.png)
![methyl 2-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4543710.png)
![N-(2-bromophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4543717.png)
![N'-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4543728.png)
![10-isobutyryl-3,3-dimethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4543733.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4543751.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]cyclobutanecarboxamide](/img/structure/B4543779.png)

![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
